N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide
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Overview
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole ring fused with a phenyl group, contributes to its wide range of applications in medicinal chemistry and drug development .
Scientific Research Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide has several scientific research applications, including:
Mechanism of Action
Target of Action
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a compound that has been studied for its potential anticancer properties Similar compounds have been shown to have broad-spectrum antiproliferative activity against various cancer cell lines .
Mode of Action
It is suggested that the compound interacts with its targets, leading to inhibition of cell proliferation . The compound’s interaction with its targets and the resulting changes at the molecular level are areas of ongoing research.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways involved in cell proliferation . The downstream effects of these interactions are likely to include the inhibition of cell growth and division .
Result of Action
It is suggested that the compound has broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to the death of cancer cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds
Future Directions
The future directions for the research on “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, more studies could be conducted to improve the synthesis process and explore new synthetic routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with a phenylbutanamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules without the need for intermediate isolation . This method enhances the overall yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the phenyl or imidazo[2,1-b]thiazole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their anticancer and antimicrobial activities.
Imidazo[2,1-b]thiazole Carboxamide Derivatives: Exhibits antimycobacterial and anticancer properties.
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide: Studied for its potential as a therapeutic agent.
Uniqueness
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide stands out due to its unique combination of an imidazo[2,1-b]thiazole ring and a phenylbutanamide moiety, which contributes to its broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-14,18H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCTJXBURESGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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